molecular formula C8H11ClN2 B3372889 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 930395-99-6

6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B3372889
CAS No.: 930395-99-6
M. Wt: 170.64 g/mol
InChI Key: XXVWOUMHIVZHED-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings.

Preparation Methods

The synthesis of 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves a multi-step process. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolo[1,2-a]pyrazine structure.

Chemical Reactions Analysis

6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown promise in biological assays, particularly for its antimicrobial and antiviral properties.

    Medicine: Research indicates potential use in drug discovery, especially for developing new therapeutic agents targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as :

    5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.

    Pyrrolo[1,2-a]indoles: These compounds exhibit diverse pharmacological properties and are commonly found in natural products.

    Indole derivatives: Widely studied for their biological activities, including anticancer and antimicrobial properties.

Properties

IUPAC Name

6-chloro-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-6-7-2-3-8(9)11(7)5-4-10-6/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVWOUMHIVZHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192952
Record name 6-Chloro-1,2,3,4-tetrahydro-1-methylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930395-99-6
Record name 6-Chloro-1,2,3,4-tetrahydro-1-methylpyrrolo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930395-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,2,3,4-tetrahydro-1-methylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 2
6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 3
6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 4
6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 5
6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 6
6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

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